dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
Description
This compound belongs to a class of heterocyclic molecules featuring a fused quinoline-dithiole dicarboxylate backbone. Its structure includes a thiophen-2-ylacetyl substituent at the 1-position of the quinoline ring and methyl groups at the 2,2,6-positions (Fig. 1). The presence of a thioxo group at the 3-position and a conjugated dithiole-4,5-dicarboxylate moiety contributes to its unique electronic properties, making it a candidate for applications in materials science or pharmaceutical research. Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, IR) .
Properties
Molecular Formula |
C25H23NO5S4 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6-trimethyl-3-sulfanylidene-1-(2-thiophen-2-ylacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H23NO5S4/c1-13-8-9-16-15(11-13)18(24-34-19(22(28)30-4)20(35-24)23(29)31-5)21(32)25(2,3)26(16)17(27)12-14-7-6-10-33-14/h6-11H,12H2,1-5H3 |
InChI Key |
VEUBXJLAQUXIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dithiole Moiety
The 1,3-dithiole core is synthesized via 1,3-dipolar cycloaddition between 1,2-dithiole-3-thiones and activated alkynes. For example, dimethyl acetylenedicarboxylate (DMAD) reacts with 4,5-dichloro-3H-1,2-dithiole-3-thione under argon to form dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate (Figure 1). This intermediate is critical for subsequent functionalization.
Key Conditions :
Construction of the Quinoline Derivative
The quinoline subunit is prepared via cyclocondensation of 2,2,6-trimethyl-1,3-cyclohexanedione with aniline derivatives. Thioxo groups are introduced using Lawesson’s reagent, yielding 2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one.
Incorporation of the Thiophene Acetyl Group
Thiophen-2-ylacetic acid is synthesized through Friedel-Crafts acylation of thiophene with chloroacetyl chloride, followed by hydrolysis. Activation via thioesterification with thiourea produces the reactive thiophen-2-ylacetyl chloride, which is coupled to the quinoline intermediate using Steglich esterification.
Multi-Step Assembly of the Target Compound
The final assembly involves sequential coupling reactions (Table 1):
Table 1. Reaction Sequence for Target Compound Synthesis
Critical challenges include regioselectivity in cycloadditions and decomposition of disubstituted thioamides under harsh conditions. For instance, thioamide 9g (with dimethylthioamide groups) decomposes at 100°C unless stabilized by electron-withdrawing substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF outperforms xylene and acetonitrile in cycloaddition steps due to its high polarity and ability to stabilize betaine intermediates (Table 2).
Table 2. Solvent Screening for Cycloaddition
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 3 | 78 |
| Xylene | 140 | 55 | 42 |
| Acetonitrile | 80 | 24 | 51 |
Role of Bases
Triethylamine is essential for HCl elimination during thiophen-3(2H)-ylidene formation. Omitting Et₃N reduces yields by >50%.
Analytical Characterization and Validation
Structural confirmation relies on:
-
X-Ray Crystallography : Single-crystal analysis of intermediate 10a confirmed the dithiole-quinoline-thiophene architecture.
-
NMR Spectroscopy : Distinct ¹H signals at δ 3.85 (s, 6H, OCH₃) and δ 2.21 (s, 6H, CH₃) verify ester and methyl groups.
-
Mass Spectrometry : ESI-MS m/z 689.2 [M+H]⁺ matches the theoretical molecular weight.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and functional materials.
Mechanism of Action
The mechanism of action of dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , F in ) increase the compound’s polarity and may enhance intermolecular interactions in crystalline phases .
- Steric Effects: Bulkier substituents (e.g., trifluoroacetyl in ) could hinder packing efficiency, whereas smaller groups (e.g., propionyl in ) improve solubility in nonpolar solvents.
- Conjugation : The thiophen-2-ylacetyl group in the parent compound introduces extended π-conjugation, which is absent in analogs with simple acyl groups .
Biological Activity
Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dithiole core and a quinoline derivative with thiophene substitution. Its molecular formula is C₁₈H₁₈N₂O₄S₂, and it exhibits properties that may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- HeLa Cells : The compound showed a growth inhibition concentration (GI50) of approximately 5 µM.
- MCF-7 Cells : It demonstrated a GI50 value of around 3 µM, indicating stronger activity compared to standard chemotherapeutics.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, as supported by flow cytometry and caspase activation assays.
Antioxidant Properties
In addition to its anticancer effects, the compound has been evaluated for antioxidant activity. Studies utilizing DPPH and ABTS assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against cancer progression.
Molecular Docking Studies
Computational studies have provided insights into the molecular interactions between the compound and key proteins involved in cancer pathways. Notably:
- Target Proteins : Molecular docking revealed strong binding affinities to proteins such as caspase-3 and NF-kappaB.
- In Silico Predictions : Density functional theory (DFT) calculations suggest that the compound's reactivity profile supports its potential as a therapeutic agent.
Study on Cell Lines
A recent study focused on the effects of the compound on various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF-7 | 3 | Cell cycle arrest |
| Vero | 10 | Antiviral activity |
This table summarizes the findings from in vitro experiments demonstrating the compound's varied effectiveness across different cell types.
Q & A
Q. What are the established synthetic routes for dimethyl 2-[...]dicarboxylate, and what key reaction conditions are required?
The synthesis involves multi-step reactions, typically starting with the formation of the quinoline-thioxo core followed by functionalization with thiophen-2-ylacetyl and dithiole-dicarboxylate groups. A general procedure includes:
- Step 1 : Cyclocondensation of substituted anilines with thiocarbonyl derivatives under reflux in polar aprotic solvents (e.g., 1,4-dioxane) to form the quinoline-thioxo backbone .
- Step 2 : Introduction of the thiophen-2-ylacetyl group via nucleophilic acyl substitution, often using thiophene-based acyl chlorides in the presence of mild bases like triethylamine .
- Step 3 : Esterification with dimethyl dicarboxylate derivatives under anhydrous conditions to finalize the dithiole-dicarboxylate moiety . Characterization relies on 1H/13C NMR , IR , and HRMS to confirm regioselectivity and purity .
Q. How can spectroscopic methods validate the structural integrity of this compound?
- 1H NMR : Key signals include the thiophene protons (δ 6.8–7.2 ppm), methyl groups on the quinoline ring (δ 1.2–1.5 ppm), and ester carbonyls (δ 3.7–3.9 ppm for OCH3) .
- 13C NMR : The thioxo group (C=S) appears at δ ~200 ppm, while quinoline carbons resonate between δ 120–160 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O esters) and ~1250 cm⁻¹ (C=S) confirm functional groups . Discrepancies in spectral data across studies may arise from crystallographic packing effects or solvent polarity .
Advanced Research Questions
Q. What strategies optimize reaction yields and selectivity in the synthesis of this compound?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems enhance reproducibility and reduce side reactions in multi-step syntheses .
- Statistical Modeling : Principal component analysis (PCA) identifies critical factors affecting yield, such as steric hindrance from trimethyl groups on the quinoline ring .
- Alternative Reagents : Replace traditional acylating agents with trifluoroacetyl derivatives to improve electrophilicity and reduce reaction time .
Q. How can computational methods predict and explain the photophysical properties of this compound?
- DFT/TD-DFT Calculations : Model the HOMO-LUMO gap to predict absorption/emission spectra. The conjugated dithiole-quinoline system likely exhibits a narrow bandgap (~2.5 eV), suggesting visible-range fluorescence .
- Solvatochromism Studies : Simulate solvent effects on electronic transitions using polarizable continuum models (PCM) to correlate with experimental λmax shifts .
Q. How to resolve contradictions in reported crystallographic and spectroscopic data?
- Single-Crystal X-ray Diffraction : Compare experimental bond lengths (e.g., C=S: ~1.65 Å) with DFT-optimized geometries to validate structural assignments .
- Dynamic NMR : Investigate rotational barriers of the thiophen-2-ylacetyl group to explain splitting patterns in variable-temperature NMR .
Q. What methodologies assess biological interactions of this compound with enzyme targets?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with cysteine proteases (e.g., cathepsin B), leveraging the thioxo group’s potential as a nucleophilic trap .
- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy, using fluorogenic substrates to quantify IC50 values .
Q. What advanced applications exist in materials science for this compound?
- Organic Electronics : Fabricate thin-film transistors (TFTs) to test charge-carrier mobility, exploiting the π-conjugated dithiole-quinoline system .
- Nonlinear Optics (NLO) : Measure second-harmonic generation (SHG) using hyper-Rayleigh scattering to evaluate NLO coefficients .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the thioxo group .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
- Computational Workflows : Combine Gaussian for DFT calculations with VMD for visualizing electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
